Ethyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)acetate
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Overview
Description
Ethyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)acetate is a synthetic organic compound with the molecular formula C14H18N2O4S and a molecular weight of 310.37 g/mol. This compound is characterized by the presence of a tetrahydrothiophene ring, an isonicotinamide moiety, and an ethyl ester group. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)acetate typically involves multiple steps, including the formation of the tetrahydrothiophene ring and the subsequent coupling with isonicotinamide. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)acetate involves its interaction with specific molecular targets and pathways. The tetrahydrothiophene ring and isonicotinamide moiety can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)acetate can be compared with other similar compounds, such as:
- Ethyl 2-(2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiazol-4-yl)acetate : This compound contains a thiazole ring in addition to the tetrahydrothiophene and isonicotinamide moieties, which may confer different chemical and biological properties.
- Ethyl 2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiazole : Similar to the previous compound but with variations in the substitution pattern on the thiazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct reactivity and biological activity compared to other related compounds.
Properties
IUPAC Name |
ethyl 2-[[2-(thiolan-3-yloxy)pyridine-4-carbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-2-19-13(17)8-16-14(18)10-3-5-15-12(7-10)20-11-4-6-21-9-11/h3,5,7,11H,2,4,6,8-9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOADZLONKYMCIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC(=NC=C1)OC2CCSC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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